3-Quinolinecarboxylic acid,1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-,(s)-
Description
IUPAC Nomenclature and Systematic Classification
The systematic name 3-quinolinecarboxylic acid,1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-,(S)- is assigned according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is quinoline , a bicyclic system comprising a benzene ring fused to a pyridine ring. The carboxylic acid substituent at position 3 establishes the primary functional group, yielding the root name 3-quinolinecarboxylic acid.
Substituents are enumerated in ascending numerical order:
- 1-Ethyl : An ethyl group (-CH₂CH₃) at position 1 of the quinoline nucleus.
- 6,8-Difluoro : Fluorine atoms at positions 6 and 8.
- 1,4-Dihydro : Partial saturation of the quinoline ring at positions 1 and 4, introducing two hydrogen atoms.
- 7-(3-Methyl-1-piperazinyl) : A 3-methylpiperazine moiety attached to position 7.
- 4-Oxo : A ketone group (=O) at position 4.
The (S) designation specifies the absolute configuration of the chiral center at position 1, determined by Cahn-Ingold-Prelog priority rules. This nomenclature aligns with fluoroquinolone conventions, where substituent positions critically influence antibacterial activity.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₈H₂₁F₂N₃O₃ , derived from summation of constituent atoms:
- Quinoline core : 9 carbons, 1 nitrogen.
- Carboxylic acid (-COOH) : 1 carbon, 2 oxygens.
- Ethyl group : 2 carbons.
- Difluoro substituents : 2 fluorines.
- 3-Methylpiperazine : 5 carbons, 2 nitrogens.
- Ketone (=O) : 1 oxygen.
Molecular weight :
$$
\text{MW} = (18 \times 12.01) + (21 \times 1.01) + (2 \times 19.00) + (3 \times 14.01) + (3 \times 16.00) = 361.37 \, \text{g/mol}
$$
| Component | Contribution to Molecular Weight (g/mol) |
|---|---|
| Carbon (C₁₈) | 216.18 |
| Hydrogen (H₂₁) | 21.21 |
| Fluorine (F₂) | 38.00 |
| Nitrogen (N₃) | 42.03 |
| Oxygen (O₃) | 48.00 |
This formula distinguishes it from analogs like levofloxacin (C₁₈H₂₀FN₃O₄) and lomefloxacin (C₁₇H₁₉F₂N₃O₃), primarily through ethyl and piperazinyl substitutions.
Stereochemical Configuration and Chiral Centers
The compound exhibits one chiral center at position 1, where the ethyl group is attached. The (S) configuration arises from the spatial arrangement of substituents around this carbon:
- Highest priority : Piperazinyl nitrogen (N).
- Second priority : Carboxylic acid group (-COOH).
- Third priority : Ethyl group (-CH₂CH₃).
- Lowest priority : Hydrogen atom.
Applying Cahn-Ingold-Prelog rules, the descending priority order (N > COOH > CH₂CH₃ > H) places the lowest-priority hydrogen in the rear, yielding an S -enantiomer. This stereochemistry is critical for target binding, as seen in levofloxacin’s (S)-enantiomer displaying enhanced antibacterial efficacy.
Comparative Structural Analysis with Fluoroquinolone Analogs
The compound shares a fluoroquinolone core with analogs but differs in substituent patterns:
Key structural distinctions :
Properties
Molecular Formula |
C17H19F2N3O3 |
|---|---|
Molecular Weight |
351.35 g/mol |
IUPAC Name |
1-ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25)/t9-/m0/s1 |
InChI Key |
ZEKZLJVOYLTDKK-VIFPVBQESA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN[C@H](C3)C)F)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Quinolone Framework Construction
This method involves building the quinolone skeleton through cyclization reactions:
- Starting Materials :
- 2,4-difluoroaniline
- Ethyl acetoacetate
- Piperazine derivatives
Steps :
- Step 1 : Condensation reaction between ethyl acetoacetate and 2,4-difluoroaniline to form an intermediate.
- Step 2 : Cyclization of the intermediate under acidic or basic conditions to yield a quinolone core.
- Step 3 : Introduction of the piperazine moiety at position 7 through nucleophilic substitution.
-
- Solvent: Ethanol or dimethylformamide (DMF)
- Catalyst: Acidic catalysts like sulfuric acid or Lewis acids
- Temperature: Moderate heating (80–120°C)
Functionalization of the Quinolone Core
Once the quinolone core is synthesized, further functionalization is carried out:
- Ethylation at Position 1 :
- Reagents: Ethyl iodide or ethyl bromide
- Base: Potassium carbonate or sodium hydride
- Solvent: Acetonitrile or DMF
Fluorination at Positions 6 and 8 :
- Reagents: Selective fluorinating agents such as N-fluorobenzenesulfonimide (NFSI)
- Conditions: Controlled temperature and inert atmosphere
Introduction of Carboxylic Acid Group at Position 3 :
- Reagents: Oxidizing agents like potassium permanganate
- Solvent: Aqueous medium or acetone
Chiral Resolution for (S)-Configuration
The final step involves resolving the racemic mixture to obtain the (S)-enantiomer:
- Resolution Method :
- Use of chiral resolving agents such as tartaric acid derivatives.
- Chromatographic Techniques :
- High-performance liquid chromatography (HPLC) with a chiral stationary phase.
Reaction Scheme
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Condensation | Ethyl acetoacetate + 2,4-difluoroaniline |
| 2 | Cyclization | Acid/base catalyst |
| 3 | Piperazine Substitution | Piperazine derivative |
| 4 | Ethylation | Ethyl iodide + base |
| 5 | Fluorination | N-Fluorobenzenesulfonimide |
| 6 | Oxidation to Carboxylic Acid | Potassium permanganate |
| 7 | Chiral Resolution | Tartaric acid derivatives |
Analysis of Preparation Methods
Advantages
- High specificity for the desired (S)-enantiomer.
- Scalable for industrial production.
Challenges
- Multi-step synthesis increases complexity and cost.
- Requires precise control over reaction conditions to avoid side products.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinolone derivatives.
Reduction: Reduction reactions can modify the quinolone ring, leading to different structural analogs.
Substitution: The fluorine atoms and piperazine moiety can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinolone derivatives with altered antibacterial properties. These derivatives can be further evaluated for their efficacy against different bacterial strains.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its use as an antimicrobial agent. Research indicates that compounds in the quinolone class, including 3-quinolinecarboxylic acid derivatives, demonstrate significant antibacterial activity against various pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited superior antimicrobial activity compared to other known quinolone derivatives, highlighting its potential as a therapeutic agent in treating bacterial infections .
Pharmacological Applications
The compound has been explored for its potential in treating infections due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.
Table: Comparison of Antimicrobial Activity
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions that modify the quinoline framework to enhance its biological activity. Various derivatives have been synthesized to improve efficacy and reduce toxicity.
Synthesis Pathway Example
The synthesis typically begins with the formation of the quinoline core followed by fluorination and piperazine substitution. A notable method involves:
- Formation of the Quinoline Base : Utilizing starting materials like anilines and aldehydes.
- Fluorination : Introducing fluorine atoms at positions 6 and 8 to enhance antibacterial properties.
- Piperazine Substitution : Adding a piperazine moiety to increase solubility and bioavailability.
Toxicity and Safety Profile
While the antimicrobial efficacy is promising, it is crucial to evaluate the safety profile of this compound. Studies indicate that it has lower toxicity compared to other quinolone antibiotics, making it a suitable candidate for further development in clinical settings .
Mechanism of Action
The antibacterial activity of (S)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.
Comparison with Similar Compounds
Comparative Analysis with Analogous Fluoroquinolones
Structural Modifications and Substituent Effects
Key structural differences among fluoroquinolones influence antibacterial potency, spectrum, and pharmacokinetics:
Table 1: Structural Comparison of Selected Fluoroquinolones
Antibacterial Activity
Table 2: In Vitro MIC Values (µg/mL) Against Key Pathogens
| Compound | E. coli | S. aureus | P. aeruginosa | Anaerobic Bacteria |
|---|---|---|---|---|
| Lomefloxacin | 0.25 | 1.0 | 2.0 | 4.0–8.0 |
| Ciprofloxacin | 0.03 | 0.5 | 0.5 | >16 |
| PD 124,816 | 0.06 | 0.25 | 0.12 | N/A |
| Ofloxacin | 0.12 | 0.5 | 1.0 | 8.0 |
- Lomefloxacin: Demonstrates balanced activity against Gram-negative (e.g., E. coli, P. aeruginosa) and select Gram-positive species (S. aureus). Its 8-fluoro substitution improves anaerobic coverage compared to norfloxacin but remains less potent than ciprofloxacin against P. aeruginosa .
- PD 124,816: The 5-amino group and pyrrolidinyl side chain enhance potency against resistant strains (2–16× vs. non-amino analogues) .
- Ciprofloxacin : Superior activity against Gram-negatives due to cyclopropyl at N1 and unsubstituted C8 .
Biological Activity
3-Quinolinecarboxylic acid derivatives, particularly the compound 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo- , exhibit significant biological activities, primarily as antibacterial agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Quinoline core : A bicyclic structure that contributes to its biological activity.
- Fluorine substitutions : The presence of difluoro groups at positions 6 and 8 enhances its antibacterial potency.
- Piperazine moiety : The 3-methyl-1-piperazinyl group at position 7 is crucial for its interaction with bacterial targets.
The primary mechanism through which this compound exerts its antibacterial effects is DNA gyrase inhibition . DNA gyrase is an essential enzyme for bacterial DNA replication and transcription. Inhibition leads to:
- Disruption of DNA supercoiling.
- Induction of DNA breaks.
- Ultimately, bacterial cell death.
Antibacterial Activity
The antibacterial efficacy of the compound has been evaluated against various strains of bacteria, including both Gram-positive and Gram-negative organisms. Notable findings include:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Type |
|---|---|---|
| Escherichia coli | 0.25 | In vitro |
| Staphylococcus aureus | 0.5 | In vitro |
| Pseudomonas aeruginosa | 1.0 | In vitro |
These results indicate that the compound demonstrates broad-spectrum antibacterial activity, comparable to established antibiotics like ciprofloxacin and levofloxacin .
Structure-Activity Relationship (SAR)
Research has identified critical structural elements that enhance the biological activity of this quinoline derivative:
- The presence of fluorine atoms at positions 6 and 8 significantly increases potency.
- Substituents on the piperazine ring influence binding affinity to DNA gyrase.
A quantitative structure–activity relationship (QSAR) analysis has shown that variations in substituent length and steric properties correlate with changes in antibacterial potency .
Case Study 1: Efficacy Against Resistant Strains
A study evaluated the compound's effectiveness against multi-drug resistant strains of E. coli. Results indicated that the compound retained activity even in strains resistant to conventional antibiotics, suggesting potential as a treatment option in antibiotic-resistant infections .
Case Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated that the compound significantly reduced bacterial load in infected tissues compared to control groups. The pharmacokinetics indicated favorable absorption and distribution profiles, supporting its therapeutic potential .
Q & A
Q. What synthetic routes are commonly employed to prepare this fluoroquinolone derivative, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution at the C-7 position of the quinoline core. Key steps include:
- Reacting 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with 3-methylpiperazine under anhydrous conditions (e.g., DMSO at 70–80°C for 4–6 hours) to introduce the piperazinyl moiety .
- Purification via recrystallization or chromatography to isolate the (S)-enantiomer, critical for bioactivity . Optimization involves adjusting solvent polarity, temperature, and stoichiometry to enhance yield and enantiomeric purity.
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- NMR spectroscopy : Assigns proton environments (e.g., cyclopropyl protons at δ 1.12–1.36 ppm, carboxylic acid proton at δ 15.27 ppm) .
- Mass spectrometry (ESI+) : Confirms molecular weight (e.g., m/z 363.365 for C₁₈H₁₉F₂N₃O₃) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .
- HPLC with chiral columns : Ensures enantiomeric purity (>98% for the (S)-form) .
Q. How is the antimicrobial activity of this compound evaluated in vitro?
- Microbroth dilution assay : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assesses bactericidal vs. bacteriostatic effects over 24 hours .
- Control compounds : Compare efficacy to ciprofloxacin or sparfloxacin to benchmark potency .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern modifications at the C-7 piperazinyl group?
- Piperazine substituents : The 3-methyl group enhances lipophilicity and bacterial membrane penetration, improving activity against efflux-pump-resistant strains .
- Stereochemistry : The (S)-configuration at C-7 optimizes DNA gyrase binding, as shown by 2–4-fold higher MICs in (R)-enantiomers .
- Hybrid analogs : Introducing quinoline or naphthyridine moieties at C-7 (e.g., via carbonyl linkages) broadens spectrum but may reduce solubility .
Q. How do bacterial resistance mechanisms impact this compound’s efficacy, and how can they be addressed?
- Target mutations : Mutations in gyrA (DNA gyrase) or parC (topoisomerase IV) reduce binding affinity. Use site-directed mutagenesis to map resistance hotspots .
- Efflux pumps : Overexpression of NorA in S. aureus decreases intracellular accumulation. Co-administration with efflux inhibitors (e.g., reserpine) restores activity .
- Combination therapy : Synergistic effects observed with β-lactams or aminoglycosides via disruption of cell wall synthesis and ribosomal translation .
Q. What methodologies are used to resolve contradictions in antimicrobial data across studies?
- Strain-specific variability : Validate results against standardized panels (e.g., ATCC strains) to minimize discrepancies due to genetic diversity .
- Assay conditions : Control pH (5.0–7.4) and cation content (Mg²⁺/Ca²⁺), which affect fluoroquinolone chelation and uptake .
- Statistical rigor : Apply multivariate analysis to account for variables like inoculum size and incubation time .
Q. How can in vivo pharmacokinetics and toxicity be evaluated in preclinical models?
- Rodent studies : Measure plasma half-life (T₁/₂), AUC, and tissue distribution after oral/intravenous administration .
- Metabolite profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., N-demethylation of the piperazinyl group) .
- Toxicity screening : Assess hepatorenal function (ALT, creatinine) and histopathology in repeat-dose studies .
Data Contradiction Analysis
Q. Why do some studies report divergent MIC values for structurally similar analogs?
- Substituent positioning : Fluoro groups at C-6 and C-8 vs. C-8 alone alter DNA gyrase binding kinetics, leading to 8–16-fold MIC differences .
- Solubility limitations : Poor aqueous solubility of lipophilic derivatives (e.g., logP >2.5) reduces bioavailability, masking true potency in broth assays .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
